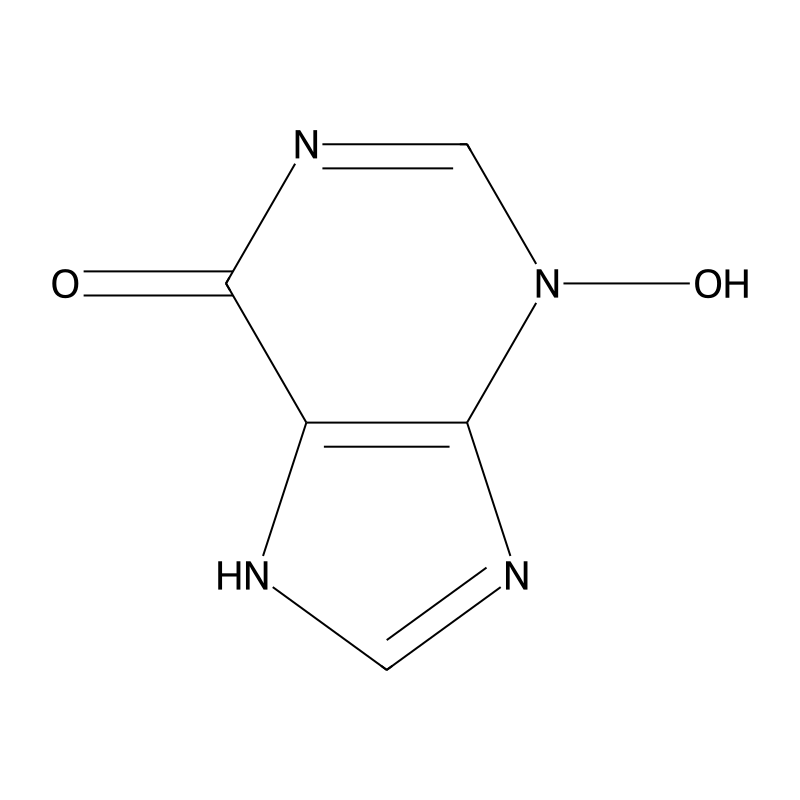

6-HYDROXY-9H-PURINE 3-N-OXIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

purine N-oxide derivatives exploratory research

Contemporary Research on Purine Derivatives

Although purine N-oxides are not a major focus in recent literature, significant exploratory research is being conducted on other modified purine scaffolds. The table below summarizes some of the key areas that are currently active in the scientific community.

| Purine Derivative Class | Key Structural Features / Examples | Reported Biological Activities | Research Highlights |

|---|---|---|---|

| Emerging Anticancer Hybrids [1] | Aryl piperazine, triazole-hybrid, chalcone, thiazole, bis-purine linkers, theobromine- and adamantane-based scaffolds | Potent activity against Huh7, HCT116, MCF7, A549, HeLa cancer cell lines; VEGFR-2 protein inhibition [1] | Structure-activity relationship (SAR) studies guide optimization for efficacy and safety; some derivatives show broad-spectrum and selective cytotoxicity [1] |

| Neuroprotective Agents [2] | Trisubstituted purine-derivative (e.g., BRT_002) | Mitigates hypoxia-ischemia-related brain injury; upregulates Agrin, Zyxin, Synaptotagmin-5 proteins; augments mitochondrial respiration [2] | Preclinical studies show reduced neuropathological infarct volumes; identified as a candidate for treating hypoxic-ischemic encephalopathy (HIE) [2] |

| Purinergic Signaling Modulators [3] [4] | Targeted agonists and antagonists for P1 and P2 purinoceptors | Regulation of neurotransmission, immune response, inflammation, and cell proliferation/death; potential in cancer immunotherapy, neurological and rheumatic diseases [3] [4] | The P2X7 receptor is a particularly promising target for antitumor therapy due to its unique properties and role in the tumor microenvironment [4] |

A Modern Experimental Workflow for Purine Analysis

While the search did not yield specific protocols for synthesizing or testing purine N-oxides, the following workflow, adapted from a recent study on quantifying oxidative purine lesions in DNA, exemplifies the sophisticated methodology used in contemporary purine research. You could adapt this general framework for the exploratory analysis of any novel purine derivative, including N-oxides [5] [6].

Experimental workflow for purine analysis via LC-MS/MS.

Detailed Protocol Steps [6]:

DNA Digestion:

- Digest the DNA sample using a combination of benzonase and nuclease P1. This specific combination has been revised for cost-effectiveness and to ensure the quantitative release of modified purine lesions from the DNA backbone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Analyze the digested sample using LC-MS/MS. This technique separates the complex mixture (liquid chromatography) and then identifies and quantifies specific purine derivatives with high sensitivity and specificity (tandem mass spectrometry).

Isotope Dilution:

- Employ the isotope dilution method by adding stable isotope-labeled internal standards (e.g., [¹⁵N₅]-labeled standards) to the sample at the beginning of the process. This is a critical step for achieving highly accurate and precise quantification, as it corrects for any losses during sample preparation and analysis.

References

- 1. From molecule to medicine: introducing emerging ... [pubs.rsc.org]

- 2. Novel purine derivatives mitigate hypoxia ischemia related ... [pubmed.ncbi.nlm.nih.gov]

- 3. From purines to purinergic signalling: molecular functions ... [nature.com]

- 4. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the simultaneous quantification of oxidative ... [sciencedirect.com]

- 6. An ameliorative protocol for the quantification of purine 5 [pmc.ncbi.nlm.nih.gov]

Chemical Background and Synthesis

The core compound, 6-N-hydroxylaminopurine (HAP), is a mutagenic base analog of adenine [1]. Its derivative, 6-hydroxylaminopurine 3-oxide, was first synthesized over five decades ago [2] [3]. The synthesis of related compounds often starts from precursors like 6-chloropurine 3-oxide [3]. One documented synthetic route involves reacting 6-chloropurine with a fourfold excess of hydroxylamine-O-sulfonic acid (HOSA) to form (Z)-1H-purin-6-ylideneaminooxysulfonic acid, which is considered a potential secondary metabolite of the mutagenic 6-HAP [4].

Biological Activity and Mutagenic Mechanisms

6-N-hydroxylaminopurine is a powerful mutagen in various organisms, including bacteria, yeast, and mammalian cells [5] [1]. Its cytotoxicity and mutagenicity arise from its ambiguous base-pairing properties after being converted to its deoxyribonucleoside triphosphate form (dHAPTP) and incorporated into DNA during replication [1].

The table below summarizes the key mutagenic and biological activities of HAP:

| Organism/Cell Type | Observed Activity | Primary Mutagenic Specificity | Key Findings |

|---|---|---|---|

| Syrian Hamster Embryo Cells [5] | Mutagen & Carcinogen; induces neoplastic transformation | Not Specified | Effective mutagen and transforming agent; contrasts with weaker 2-aminopurine. |

| Saccharomyces cerevisiae (Yeast) [6] | Strong Mutagen | Primarily GC→AT transitions; some AT→GC transitions and GC→TA transversions | Mutations often occur within short direct imperfect repeats or runs of identical base pairs. |

| Mammalian Cells (HeLa, HT1080) [7] | Cytotoxicity via Iron Chelation (G1 cell cycle arrest) | Not a primary mutagen in this context | The asmarine alkaloid "delmarine," which contains an N-hydroxypurine core, acts as an iron chelator. |

Cellular Defense and Metabolic Pathways

Cells have evolved multiple systems to protect against the mutagenic and toxic effects of HAP and related analogs, primarily by cleansing the nucleotide pool. The following diagram illustrates the key cellular pathways involved in HAP metabolism and detoxification.

Cellular pathways of HAP metabolism, activation, and detoxification.

Key cellular protection systems include:

- Enzymatic Detoxification: The Ham1p protein (and its human homologs) acts as a triphosphatase, hydrolyzing dHAPTP into the monophosphate form (dHAPMP), preventing its incorporation into DNA [1].

- Metabolic Conversion: The adenine deaminase Aah1p may deaminate the HAP base to hypoxanthine, reducing its mutagenic potential [1].

- Other Systems: Genome-wide screens in yeast have identified additional genes involved in purine metabolism (e.g., ade12, ade2) that confer sensitivity to HAP when deleted [1]. A molybdenum cofactor-dependent system has been identified in E. coli, though its presence in higher eukaryotes is less clear [1].

Research Implications and Future Directions

The study of HAP and its derivatives has provided critical insights into:

- Mutagenesis and Carcinogenesis: The strong correlation between HAP's mutagenic and cell-transforming activity supports a relationship between these processes [5].

- Nucleotide Pool Sanitization: Research on HAP has been instrumental in discovering and characterizing dNTP-sanitizing enzymes like Ham1p, which are crucial for maintaining genomic stability [1].

- Novel Mechanisms of Action: Recent research on the asmarine alkaloids shows that the N-hydroxypurine structure can be engineered for mechanisms unrelated to base analog mutagenesis, such as iron chelation for potential anticancer applications [7].

Conclusion

While the synthesis of 6-hydroxylaminopurine 3-oxide and related derivatives was reported in the late 1960s, subsequent research has primarily focused on the biological effects, mutagenic mechanisms, and cellular detoxification pathways of its core structure, 6-N-hydroxylaminopurine. The available data is rich in mutagenicity profiles and genetic control mechanisms but lacks detailed, modern synthetic protocols.

To further your research, I suggest:

- Consulting specialized databases like SciFinder or Reaxys for detailed, step-by-step synthetic procedures.

- Reviewing recent literature on "purine N-oxides" or "Ham1 homologs" to find the latest developments in the field.

- Exploring patent databases for potential pharmaceutical applications of these compounds.

References

- 1. Genome-wide screening for genes whose deletions confer sensitivity to... [bmcgenomdata.biomedcentral.com]

- 2. Purine N- oxides . XXIX. The synthesis of 6 - hydroxylaminopurine ... [pubmed.ncbi.nlm.nih.gov]

- 3. Purine N- oxides . XXIX. The synthesis of 6 - hydroxylaminopurine ... [semanticscholar.org]

- 4. Synthesis and molecular structure of... [degruyterbrill.com]

- 5. 2-aminopurine and 6-N-hydroxylaminopurine [pmc.ncbi.nlm.nih.gov]

- 6. Mutagenic specificity of the base analog 6-N ... [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of the Cytotoxic Asmarine Alkaloids [pmc.ncbi.nlm.nih.gov]

spectral data for 6-hydroxy-9H-purine 3-N-oxide

Available Chemical Information

The table below summarizes the key identifying information found for 6-Hydroxy-9H-purine 3-N-oxide. Note that different sources provide conflicting CAS numbers, which requires clarification.

| Property | Source 1 [1] | Source 2 [2] | Source 3 [3] |

|---|---|---|---|

| CAS Number | 55402-91-0 [1] | 19765-65-2 [2] | 55402-91-0 [3] |

| Molecular Formula | C₅H₄N₄O₂ [1] | C₅H₄N₄O₂ [2] | C₅H₄N₄O₂ [3] |

| Molecular Weight | 152.11 g/mol [1] | 152.11 g/mol [2] | 152.11 g/mol [3] |

| IUPAC Name | 6-hydroxy-9H-purine 3-oxide [1] | 3-hydroxy-7H-purin-6-one [2] | Information missing |

| SMILES | [O-][N+]1=CN=C(O)C2=C1N/C=N\2 [1] | C1=NC2=C(N1)C(=O)N=CN2O [2] | Information missing |

The most notable discrepancy is the CAS Number. CAS #55402-91-0 is listed by two chemical suppliers [1] [3], while CAS #19765-65-2 is listed on a specialized compound site with more detailed chemical identifiers, including an InChI Key and synonyms like "Hypoxanthine 3-N-oxide" [2]. This suggests they may be isomeric forms or the same compound registered under different numbers, a point that must be verified before ordering or referencing the compound.

Research Pathway Visualization

The following diagram outlines the systematic workflow for locating data on specialized chemical compounds.

Systematic workflow for locating chemical compound data.

References

Biological Context of 6-N-Hydroxylaminopurine (HAP)

Although a direct synthesis protocol was not found, understanding the biological role of HAP is crucial for researchers working with this compound, particularly in drug development.

Table 1: Key Characteristics of 6-N-Hydroxylaminopurine (HAP)

| Aspect | Description |

|---|---|

| Mutagenic Nature | Acts as a potent base analog of adenine/hypoxanthine; incorporated into DNA, causing transition mutations [1] [2] [3]. |

| Activation Pathway | Converted to its corresponding deoxynucleoside triphosphate (dHAPTP) via cellular salvage pathway enzymes [1] [3]. |

| Cellular Toxicity | Causes DNA strand breaks, induces apoptotic cell death, and leads to increased mutagenesis and SOS induction [1] [2]. |

| Key Detoxification Enzymes | • mARC enzymes: Mammalian molybdoenzymes that reduce HAP to adenine [1]. • YcbX/YiiM: Bacterial molybdoenzyme homologs that detoxify HAP [3]. • Ham1/RdgB: Pyrophosphatases that hydrolyze dHAPTP, preventing its incorporation into DNA [2] [3]. |

Proposed Experimental Workflow for HAP Studies

For research involving HAP, the following workflow outlines key stages from preparation to analysis, incorporating safety measures due to its hazardous nature.

Detailed Methodologies for Key Assays

The following protocols are adapted from general principles in the search results and can be used to study HAP's effects and metabolism.

Protocol 1: Assessing HAP Cytotoxicity and Mutagenesis in Cell Cultures

This protocol is suitable for eukaryotic cell lines like HeLa or HEK-293 [1].

- Cell Culture: Maintain cells in MEM supplemented with 10% FBS, 2 mM L-glutamine, and other standard additives at 37°C in 5% CO₂.

- HAP Treatment:

- Prepare a stock solution of HAP in a suitable solvent (e.g., DMSO or water, filter-sterilized).

- Plate cells and allow them to adhere. Treat cells with a range of HAP concentrations. Include a solvent-only control.

- Incubate for a predetermined time (e.g., 24-72 hours).

- Viability Assay: Use standard assays like MTT or flow cytometry with Annexin V/7-AAD staining to quantify apoptotic cell death [1].

- Mutagenicity Assessment: Perform a fluctuation test or plate cells on selective media to measure the frequency of forward mutations (e.g., resistance to rifampicin in bacteria or 6-thioguanine in mammalian cells) after HAP exposure [2] [3].

Protocol 2: In Vitro HAP Reduction Assay for mARC Enzyme Activity

This protocol outlines how to test for enzymatic detoxification of HAP, based on the reconstituted mARC system [1].

- Reaction Setup:

- Buffer: 50 mM HEPES buffer, pH 7.4.

- Enzyme System: Recombinant mARC protein (mARC1 or mARC2), cytochrome b5, and NADH-cytochrome b5 reductase.

- Cofactor: 100 µM NADH.

- Substrate: 50-200 µM HAP.

- Total Volume: 100-500 µL.

- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

- Reaction Termination: Stop the reaction by heat inactivation (5 min at 95°C) or protein precipitation (e.g., with perchloric acid).

- Analysis:

References

Comprehensive Application Notes and Protocols for Purine N-Oxides in Anticancer Drug Development

Introduction to Purine N-Oxides in Pharmaceutical Research

Purine derivatives represent a privileged scaffold in medicinal chemistry due to their fundamental role in biological systems, appearing in essential biomolecules including DNA, RNA, ATP, and various coenzymes [1]. The purine ring system, characterized by an imidazole fused with a pyrimidine ring, offers multiple reactive centers for chemical modification, making it highly versatile for drug discovery applications [1]. Recently, introducing N-oxide functional groups into heterocyclic frameworks has emerged as a highly rewarding strategy for developing novel compounds with enhanced properties [2].

In pharmaceutical contexts, particularly anticancer research, purine-based compounds have demonstrated significant therapeutic value. Approximately 60% of FDA-approved drug molecules contain nitrogen-based heterocycles, with purine derivatives representing a substantial proportion [1]. Numerous purine-based drugs have received FDA approval for cancer treatment, including Clofarabine for lymphoblastic leukemia, Roscovitine as a CDK inhibitor, Purinethol for leukemia, Fludarabine for chronic lymphocytic leukemia, and Nelarabine for T-cell leukemia [1]. The introduction of N-oxide motifs into these structures further expands their therapeutic potential by modifying electronic distribution, solubility, and molecular interactions.

Synthetic Methodologies for Purine N-Oxides

General Synthetic Approaches for Purine Derivatives

The synthesis of functionalized purines typically employs several well-established methodologies [1]:

- N-Acylation of diaminopyrimidines

- N-Amination and N-alkylation reactions

- S_NAr displacement reactions

- The Vorbrüggen glycosylation reaction

- Metal-catalyzed cross-coupling reactions

- The Mitsunobu reaction

These fundamental reactions enable the introduction of diverse substituents at various positions on the purine ring system, allowing for extensive structural diversification and optimization of biological activity. The seven peripheral atoms of the bicyclic purine structure provide multiple sites for strategic functionalization [1].

N-Oxide Introduction Strategies

The introduction of N-oxide groups into heterocyclic systems follows several strategic approaches:

- Direct oxidation of appropriate azine precursors using peroxide-based reagents

- Multi-step synthesis incorporating N-oxide functionality through protected intermediates

- Post-functionalization of pre-formed purine scaffolds using selective oxidizing agents

These methodologies enable the preparation of diverse N-oxide compounds with varied substitution patterns, which can be optimized for specific biological targets and pharmacological properties. The electron-withdrawing character and hydrogen-bonding capabilities of the N-oxide group significantly influence the molecular properties and biological interactions of the resulting compounds.

Table 1: Comparative Analysis of Purine-Based Anticancer Agents

| Compound Class | Representative Substituents | Cancer Cell Lines Tested | Potency (IC₅₀ Range) | Key Structural Features |

|---|---|---|---|---|

| Piperazine-containing purines | Aryl piperazine | Huh7, HCT116, MCF7 | Potent activity | Piperazine linker enhances target affinity |

| Trisubstituted triazole analogs | Triazole hybrids | A549, IMR-32, HCT-15, THP-1 | Selective cytotoxicity | Triazole ring provides metabolic stability |

| Bis-purine derivatives | Piperidinyl, pyrrolidinyl | SW620, CFPAC-1, HeLa, A549 | 3.8-7.4 μM (HeLa) | Dual purine moieties connected via linkers |

| Chalcone-xanthine hybrids | Chalcone-xanthine conjugates | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum activity | Hybridization of two bioactive scaffolds |

| 8-Aminopurine derivatives | Amino substituents at C8 | Various cell lines | Varied activity | Modified purine core structure |

Advanced Glycosylation Protocol for Nucleoside Synthesis

Recent advances in nucleoside synthesis have introduced the BEPT (o-(tert-butylethynyl)phenyl thioglycosides) protocol, which offers significant advantages for constructing purine nucleoside analogs [3]. This method addresses longstanding challenges in nucleoside synthesis, particularly the low reactivity of nucleobase acceptors that has traditionally complicated efficient glycosylation.

Protocol: BEPT Glycosylation Method

Materials:

- BEPT glycosyl donors (synthesized from appropriate sugar precursors)

- Nucleobase acceptors (optionally pre-silylated for traditional methods)

- Ph_3PAuNTf_2 catalyst (gold(I) complex)

- Anhydrous hexafluoroisopropanol (HFIP) as solvent

- Inert atmosphere (argon or nitrogen)

- Anhydrous molecular sieves (3Å or 4Å)

Procedure:

- Activate molecular sieves by flame-drying under vacuum before use

- Charge reaction vessel with BEPT donor (1.0 equiv) and nucleobase acceptor (1.2-1.5 equiv)

- Add anhydrous HFIP solvent (0.05-0.1 M concentration relative to donor)

- Introduce Ph_3PAuNTf_2 catalyst (0.05-0.2 equiv)

- Stir reaction mixture at room temperature under inert atmosphere

- Monitor reaction progress by TLC or LC-MS (typically completes within hours)

- Upon completion, quench with saturated NaHCO_3 solution

- Extract with ethyl acetate (3 × 20 mL)

- Combine organic layers, dry over Na_2SO_4, filter, and concentrate

- Purify crude product by flash chromatography

Key Advantages:

- Eliminates preactivation of nucleobases traditionally required

- Excellent functional group tolerance and broad substrate scope

- High efficiency and accelerated reaction rates

- Enables synthesis of challenging 2'-deoxy-nucleosides

- Scalable for preparative applications

- Profound solvent effects of HFIP enhance reaction efficiency [3]

Experimental Protocols and Characterization

General Procedure for Antiproliferative Activity Assessment

Materials:

- Cancer cell lines (appropriate for research focus)

- Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 with 10% FBS

- Test compounds dissolved in DMSO (stock solutions)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- DMSO for solubilizing formazan crystals

- 96-well tissue culture plates

- CO_2 incubator maintained at 37°C, 5% CO_2

- Microplate reader for absorbance measurements

Procedure:

- Culture cells in appropriate medium and maintain in exponential growth phase

- Harvest cells and prepare suspension at optimal density (5,000-20,000 cells/well)

- Seed cells into 96-well plates and pre-incubate for 24 hours

- Prepare serial dilutions of test compounds in complete medium

- Treat cells with test compounds (typically 6-8 concentrations)

- Include vehicle control (DMSO, typically <0.1%) and positive control

- Incubate plates for 48-72 hours based on cell doubling time

- Add MTT solution (5 mg/mL in PBS) to each well (10% of total volume)

- Incubate for 2-4 hours to allow formazan crystal formation

- Carefully remove medium and dissolve formazan crystals in DMSO

- Measure absorbance at 570 nm with reference filter at 630-650 nm

- Calculate percentage viability relative to vehicle-treated controls

- Determine IC_50 values using appropriate nonlinear regression analysis

Data Analysis:

- Perform experiments in triplicate with at least three independent replicates

- Express results as mean ± standard deviation or standard error of mean

- Use statistical analysis (Student's t-test or ANOVA) to determine significance

Table 2: Biochemical Pathways in Purine Metabolism and Modification

| Pathway Component | Function/Role | Experimental Significance | Therapeutic Implications |

|---|---|---|---|

| Xanthine Oxidase (XO) | Catalyzes oxidation of hypoxanthine to xanthine to uric acid | Source of reactive oxygen species | XO inhibitors show therapeutic benefits beyond hyperuricemia |

| Purine Nucleoside Phosphorylase (PNPase) | Cleaves nucleosides to free bases | Converts 8-aminoguanosine to 8-aminoguanine | PNPase inhibition contributes to natriuretic effects |

| Peroxynitrite (ONOO⁻) | Nitrating agent formed from NO and superoxide | Nitrates guanine moieties in biomolecules | Generates 8-nitroguanosine as upstream precursor |

| 8-Nitroguanosine | Nitrated nucleoside product | Precursor to 8-aminopurine derivatives | Elevated in hypertensive models (Dahl rats) |

| 8-Aminoguanine | Bioactive purine metabolite | Exhibits natriuretic and antihypertensive activity | Represents novel class of antihypertensive agents |

Analytical Methods for Characterization of Purine N-Oxides

Spectroscopic Techniques:

- NMR Spectroscopy: ^1H, ^13C, ^15N (when feasible), and 2D experiments (COSY, HSQC, HMBC) to establish structure and regiochemistry

- Mass Spectrometry: HRMS for exact mass confirmation, LC-MS for purity assessment

- IR Spectroscopy: Characteristic N-oxide absorptions in the 1250-1350 cm⁻¹ region

- X-ray Crystallography: Definitive structural confirmation when suitable crystals can be obtained

Chromatographic Methods:

- HPLC: Purity assessment using reverse-phase columns (C18 or C8) with UV detection

- TLC: Reaction monitoring using appropriate stationary phases and mobile systems

Physical Properties:

- Melting point determination

- Solubility profiling in pharmaceutically relevant solvents

- Lipophilicity assessment (log P determination)

Pathway Diagrams and Mechanism Visualization

The following diagrams illustrate key synthetic and metabolic pathways relevant to purine N-oxide research, created using Graphviz DOT language with appropriate color contrast for clarity.

Schematic representation of the synthetic workflow for purine N-oxide development, highlighting key stages from starting materials to biological evaluation.

Metabolic pathways for the biosynthesis of 8-aminopurine derivatives, demonstrating the conversion of nitrated guanine metabolites to bioactive purines through two distinct enzymatic pathways [4].

Applications in Drug Discovery and Development

Purine N-oxides and functionalized purine derivatives have demonstrated significant potential across multiple therapeutic areas:

Anticancer Applications

Purine-based compounds exhibit potent anticancer activities through diverse mechanisms of action [1]. Recent research has identified several promising structural classes:

- Piperazine-containing purine derivatives show notable activity against Huh7, HCT116, and MCF7 cancer cell lines

- Trisubstituted triazole analogs demonstrate selective cytotoxicity against A549, IMR-32, HCT-15, and THP-1 cell lines

- Bis-purine derivatives connected via appropriate linkers exhibit broad-spectrum activity against multiple cancer types

- Chalcone-xanthine hybrids represent innovative hybrid scaffolds with enhanced potency

Structure-activity relationship (SAR) studies consistently highlight the importance of heterocyclic substitutions at various positions on the purine ring for optimizing anticancer efficacy. Modifications at the C2, C6, and C8 positions particularly influence target affinity and selectivity profiles.

Cardiovascular and Renal Applications

Research on 8-aminopurine derivatives has revealed unexpected natriuretic and antihypertensive activities [4]. These compounds represent a novel class of therapeutic agents with unique mechanisms:

- 8-Aminoguanine demonstrates potent natriuretic effects exceeding those of amiloride

- Both 8-aminoguanosine and 8-aminoguanine exhibit K+-sparing diuretic activity combined with glucosuric effects

- Chronic administration of these compounds attenuates deoxycorticosterone/salt-induced hypertension in experimental models

- The pharmacological activity involves inhibition of renal purine nucleoside phosphorylase (PNPase) and modulation of Rac-1 signaling pathways

Synthetic Methodology Applications

The development of innovative synthetic protocols like the BEPT glycosylation method has significantly advanced nucleoside analog synthesis [3]. Key applications include:

- Efficient preparation of complex nucleoside analogs for structure-activity relationship studies

- Synthesis of challenging 2'-deoxy-nucleoside derivatives with improved metabolic stability

- Rapid assembly of diverse nucleoside libraries for biological screening

- Convergent synthesis of natural product analogs like angustmycin A and dJ

Conclusion and Future Perspectives

Purine N-oxides represent a promising area of research in medicinal chemistry and drug development. The synthetic methodologies outlined in these application notes provide efficient access to these privileged scaffolds, while the biological data demonstrate their potential across multiple therapeutic areas. The continuing evolution of synthetic strategies, such as the BEPT protocol for nucleoside synthesis, addresses longstanding challenges in purine chemistry and enables more efficient exploration of structure-activity relationships.

Future research directions should focus on expanding the structural diversity of purine N-oxides, optimizing their pharmacological properties, and elucidating their molecular mechanisms of action. The integration of these advanced synthetic methodologies with comprehensive biological evaluation will accelerate the development of novel purine-based therapeutics for cancer, cardiovascular diseases, and other conditions with significant unmet medical needs.

References

- 1. From molecule to medicine - RSC Publishing [pubs.rsc.org]

- 2. Research progress on the synthesis of energetic N-oxides ... [sciencedirect.com]

- 3. Direct and efficient synthesis of nucleosides through the ortho ... [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Pathways of 8-Aminoguanine Production In ... [pmc.ncbi.nlm.nih.gov]

Synthetic Protocols for 6-Chloropurine Derivatives

The 6-chloropurine scaffold is a versatile building block. The key reaction is nucleophilic substitution at the C6 position, allowing for the introduction of diverse functional groups [1] [2].

Protocol 1: Synthesis of C6-Amino Acid and Peptide Conjugates

This protocol is used to create purine conjugates with potential antimycobacterial and anti-herpesvirus activity [2].

- Objective: To synthesize 2-aminopurine conjugates with natural amino acids or short peptides at the C6 position.

- Materials:

- Procedure:

- Dissolve 2-acetamido-6-chloropurine (1 equiv.) and the tert-butyl amino ester (1.1-1.5 equiv.) in anhydrous DMA.

- Add triethylamine (1.5-2.0 equiv.) to the reaction mixture.

- Heat the mixture to 100 °C with stirring for 4-8 hours (monitor by TLC).

- After cooling, concentrate the mixture under reduced pressure.

- Purify the crude product (compounds 3a–f) by flash chromatography. Reported yields range from 32% to 83% [2].

- To deprotect, subject compounds 3a–e to alkaline hydrolysis using 1M NaOH at room temperature for 5 days to obtain the final conjugates (compounds 4a–e) with a free carboxyl group and purine N9H group [2].

- Note: The 2-acetamido protecting group is used because unprotected 2-amino-6-chloropurine is unreactive under these conditions [2].

Protocol 2: Direct Regioselective C8-H Cyanation

This method provides a direct route to 8-cyanopurines, valuable for further functionalization, bypassing the need for 8-halogenated precursors [3].

- Objective: To achieve direct cyanation at the C8 position of a purine ring.

- Materials:

- Starting Material: 9-substituted purine (e.g., 9-benzyl-6-chloropurine).

- Activator: Triflic anhydride (Tf₂O).

- Cyanating Agent: Trimethylsilyl cyanide (TMSCN).

- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

- Solvent: Toluene or dichloromethane (DCM).

- Procedure:

- Dissolve the purine substrate (1 equiv.) in anhydrous toluene or DCM under an inert atmosphere.

- Cool the solution to 0 °C.

- Slowly add triflic anhydride (1.2-1.5 equiv.), followed by trimethylsilyl cyanide (2.0-3.0 equiv.).

- Stir the reaction mixture for 30 minutes at 0 °C.

- Add DBU (2.0-4.0 equiv.) and allow the reaction to warm to room temperature.

- Stir for 1-2 hours (monitor by TLC).

- Quench the reaction with a saturated aqueous solution of ammonium chloride.

- Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

- Purify the crude product (e.g., compound 2a) by flash chromatography. The reaction tolerates various functional groups (allyl, alkynyl, ketone, ester) with yields from 45% to 97% for different substrates [3].

The following diagram illustrates the key reaction pathways and strategic bonds formed in these protocols.

Bioactivity and Key Data of Derivatives

Derivatives of 6-chloropurine show promise across multiple therapeutic areas. The table below summarizes the key quantitative data for these compounds.

| Derivative Class | Biological Activity | Key Metric & Value | Notes / Additional Data |

|---|---|---|---|

| C1'-Branched Acyclic Nucleoside Phosphonates (ANPs) [1] | Inhibition of Plasmodium falciparum HGXPRT (Antimalarial) | Kᵢ = 0.4 µM (vs. PfHGXPRT) | A phosphonodiamidate prodrug showed IC₅₀ = 4.3 µM against P. falciparum in vitro. |

| C1'-Branched Acyclic Nucleoside Phosphonates (ANPs) [1] | Inhibition of Human HGPRT | Kᵢ = 0.7 µM (vs. hHGPRT) | Potential for selectivity between parasite and human enzyme. |

| Amino Acid & Peptide Conjugates [2] | Antimycobacterial (vs. M. tuberculosis) | "High" activity reported | Active against multidrug-resistant strains. Specific MIC values not provided in the abstract. |

| Amino Acid & Peptide Conjugates [2] | Anti-herpesvirus | "High" activity reported | Active against laboratory and clinical resistant strains. Specific IC₅₀ values not provided. |

| C6-Substituted with N-heterocycles [2] | Kinase Inhibition | Inhibitory activity reported | Targets various kinases; specific values not provided. |

Experimental Design Considerations

When working with these protocols, keep the following points in mind:

- Regioselectivity: The electronic nature of the C6 substituent can dramatically influence the site of further reactions. For example, strong electron-donating groups like a diethylamino group at C6 can switch cyanation from the C8 to the C2 position [3].

- Chiral Integrity: When synthesizing conjugates with chiral amino acids, reaction conditions are critical. Alkaline hydrolysis at elevated temperatures (60 °C) can cause significant racemization, whereas performing the reaction at room temperature preserves enantiomeric purity [2].

- Prodrug Strategies: To improve cellular uptake of phosphonate-containing inhibitors like the ANPs, consider synthesizing phosphonodiamidate prodrugs. This approach has proven effective for enhancing in vitro antimalarial activity [1].

Pathways for Further Research on 6-Chloropurine 3-Oxide

Since information on the 3-oxide derivative was not located, you may need to investigate the following:

- Specialized Databases: Conduct a thorough search in scientific databases like SciFinder-n or Reaxys, using "6-chloropurine 3-oxide" and "6-chloropurine 1-oxide" as key search terms, as the N-oxide functionality can exist at different positions on the purine ring.

- Analogous N-Oxide Chemistry: Explore synthetic and application literature on simpler heterocyclic N-oxides (e.g., pyridine N-oxides) to predict possible reactivity and derivatization pathways for 6-chloropurine 3-oxide.

- De Novo Synthesis: If the compound is novel, you may need to develop a synthesis route, potentially involving the oxidation of 6-chloropurine with a suitable peracid or oxone, followed by extensive NMR characterization to confirm the regioisomer formed.

References

Application Notes and Protocols: Synthesis, Purification, and Analysis of 6-Hydroxy-9H-purine 3-N-Oxide

Introduction

6-Hydroxy-9H-purine 3-N-oxide (also known as hypoxanthine 3-N-oxide) is a purine derivative of significant interest in chemical ecology and medicinal chemistry. It is a major component of Schreckstoff, an alarm pheromone found in fish that triggers stress responses in aquatic organisms during predation events [1]. The compound's molecular structure consists of a fused bicyclic ring system characteristic of purines, with a hydroxy group at position 6 and an N-oxide functional group at position 3, which significantly influences its electronic properties and reactivity [1]. These application notes provide detailed methodologies for the synthesis, purification, and characterization of this compound to support researchers in the chemical and pharmaceutical sciences.

Chemical Properties and Specifications

Basic Chemical Properties

Table 1: Fundamental Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55402-91-0 / 19765-65-2 [1] [2] |

| Molecular Formula | C₅H₄N₄O₂ [1] [3] [2] |

| Molecular Weight | 152.11 g/mol [1] [3] [2] |

| IUPAC Name | 3-hydroxy-7H-purin-6-one [2] |

| Appearance | White to off-white powder [1] |

| Solubility | Soluble in water and polar organic solvents [1] |

Structural Characteristics and Reactivity

The N-oxide functional group at position 3 significantly alters the electronic distribution of the purine ring system, making it more reactive toward nucleophiles [1]. The molecule can participate in various chemical reactions including oxidation, reduction, and substitution reactions [1]. The hydroxyl group at position 6 can act as a nucleophile in substitution reactions with electrophiles, providing a handle for further derivatization [1]. The compound exhibits sensitivity to strong oxidizing agents but remains stable under normal storage conditions [1].

Synthesis Protocols

Primary Synthesis Method: Hypoxanthine Oxidation

The most straightforward synthesis of this compound involves direct oxidation of commercially available hypoxanthine [1].

Reagents Required:

- Hypoxanthine (starting material)

- Hydrogen peroxide (30% solution)

- Glacial acetic acid (solvent)

- Inert gas (N₂ or Ar) for atmosphere control

Procedure:

- Reaction Setup: Charge a three-neck round-bottom flask with hypoxanthine (1.0 equiv) and glacial acetic acid (10 mL/g hypoxanthine). Equip the flask with a temperature probe, addition funnel, and condenser under inert atmosphere.

- Oxidation: Cool the suspension to 0-5°C using an ice bath. Slowly add hydrogen peroxide (1.2-1.5 equiv) dropwise via addition funnel while maintaining temperature below 5°C.

- Reaction Monitoring: Gradually warm the reaction mixture to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or HPLC.

- Workup: After completion, concentrate the reaction mixture under reduced pressure at ≤30°C.

- Crystallization: Recrystallize the crude product from aqueous ethanol (50% v/v) to obtain pure this compound.

- Yield: The process typically provides 60-75% yield of the target compound [1].

Critical Parameters:

- Temperature control during peroxide addition is essential to prevent over-oxidation and ring degradation [1].

- Use fresh hydrogen peroxide to ensure consistent reactivity.

- Maintain an inert atmosphere to prevent undesired side reactions.

Alternative Synthesis Methods

Table 2: Comparison of Synthetic Methods for this compound

| Method | Precursors/Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Hypoxanthine Oxidation | Hypoxanthine, peracetic acid | 0-5°C, inert atmosphere | 60-75 [1] | Simple, scalable procedure |

| Photochemical Cyclization | DAMN, trimethyl orthoacetate | UV light (290-315 nm), reflux | 45-60 [1] | Enables early derivatization |

| Catalytic Oxidation | Hypoxanthine, MoO₃ catalyst | H₂O₂, 60°C | 70-85 [1] | Enhanced regioselectivity, greener |

The catalytic oxidation method using molybdenum oxide (MoO₃) with hydrogen peroxide represents an advanced approach that provides enhanced regioselectivity and higher yields while minimizing byproduct formation [1]. This method exploits the catalyst's ability to activate peroxide oxygen for selective N-oxidation while tolerating the C6-hydroxyl group.

Purification Techniques

Crystallization Optimization

Crystallization represents the most effective purification method for this compound. The following protocol has been optimized for maximum recovery and purity:

Procedure:

- Dissolution: Dissolve the crude product in minimal volume of 50% aqueous ethanol at 50°C.

- Hot Filtration: Filter the warm solution through a sintered glass funnel to remove insoluble impurities.

- Crystallization: Allow the filtrate to cool slowly to room temperature, then further to 4°C to maximize crystal yield.

- Isolation: Collect crystals by vacuum filtration using a Büchner funnel.

- Washing: Wash the crystals with cold (0-4°C) 25% aqueous ethanol followed by cold acetone.

- Drying: Dry the purified product under vacuum (0.1-0.5 mmHg) at room temperature for 12-16 hours.

Quality Assessment: The purified product typically appears as a white to off-white crystalline powder [1]. Purity can be assessed by HPLC, with acceptable batches showing ≥95% purity.

Chromatographic Purification

For highest purity requirements, particularly for analytical standards, flash chromatography or preparative HPLC may be employed:

Flash Chromatography Conditions:

- Stationary Phase: Silica gel 60 (230-400 mesh)

- Mobile Phase: Gradient from 5% to 20% methanol in dichloromethane

- Monitoring: TLC with UV detection at 254 nm

Preparative HPLC Conditions:

- Column: C18 reversed-phase (250 × 21.2 mm, 5 μm)

- Mobile Phase: 10-30% acetonitrile in 10 mM ammonium acetate (pH 5.0)

- Flow Rate: 15 mL/min

- Detection: UV at 250-260 nm

Analytical Characterization

HPLC Analysis for Quality Control

Standard Analytical Method:

- Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)

- Mobile Phase: 15% acetonitrile in 10 mM potassium phosphate buffer (pH 6.0)

- Flow Rate: 1.0 mL/min

- Detection: UV at 255 nm

- Injection Volume: 10 μL

- Sample Concentration: 0.5-1.0 mg/mL in mobile phase

- Retention Time: Typically 8-12 minutes (system-specific)

This method provides adequate resolution for quantifying the main product and detecting common impurities including starting material hypoxanthine and over-oxidation products.

Structural Verification Techniques

Spectroscopic Characterization:

- ¹H NMR: (DMSO-d₆) Characteristic peaks include purine H8 (~8.5 ppm), H2 (~8.2 ppm), and exchangeable protons.

- Mass Spectrometry: HRMS (ESI+) calculated for C₅H₅N₄O₂ [M+H]⁺: 153.040, found: 153.040 [1].

Purity Assessment:

- HPLC-UV: ≥95% purity at 255 nm

- Elemental Analysis: C, H, N within ±0.4% of theoretical values

Special Considerations for Handling and Storage

Stability and Storage

Optimal Storage Conditions:

- Store at -20°C in airtight containers under inert atmosphere

- Protect from light, especially direct sunlight

- Use desiccant to minimize moisture exposure

Stability Considerations: The compound demonstrates sensitivity to:

- Strong oxidizing agents

- Prolonged exposure to elevated temperatures (>40°C)

- Extreme pH conditions (highly acidic or basic)

Solution Stability:

- Prepare fresh solutions before use

- Aqueous solutions are stable for 24 hours at 4°C

- For longer storage, freeze at -20°C in aliquots

Safety and Regulatory Information

- The product is intended for non-human research only [1] [2].

- Not for human therapeutic or veterinary use [1] [2].

- Use appropriate personal protective equipment including lab coat, gloves, and safety glasses.

- Handle in well-ventilated areas or chemical fume hoods.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low yield | Incomplete reaction, over-oxidation | Optimize temperature control, use fresh peroxide, monitor reaction progress |

| Poor purity | Inadequate crystallization, side products | Optimize crystallization conditions, consider chromatographic purification |

| Product decomposition | High temperature, improper storage | Strict temperature control, proper storage conditions |

| Solubility issues | Polymorphism, impurities | Use solvent mixtures, elevate temperature slightly |

Applications and Derivative Synthesis

Biological Significance

This compound serves as a critical component of Schreckstoff, the alarm pheromone system in fish [1]. When injured fish release this compound into the water, it binds to olfactory receptors in other fish (specifically receptor protein OR-274), triggering a signal transduction cascade that ultimately leads to escape behavior [1] [2]. This ecological function underscores the compound's significance in chemical ecology and aquatic biology research.

Derivatization Strategies

The molecular structure of this compound provides multiple handles for chemical derivatization:

Regioselective Functionalization:

- C8 Bromination: Electrophilic aromatic substitution at C8 using N-bromosuccinimide (NBS) in DMF yields 8-bromohypoxanthine 3-N-oxide with 70-80% efficiency [1].

- C6 Modification: The C6 hydroxyl group can be converted to chloride using phosphorus oxychloride, enabling subsequent amination or alkoxylation [1].

- N9 Alkylation: Requires temporary N-oxide reduction with sodium dithionite, followed by alkylation with alkyl halides and subsequent re-oxidation [1].

Protecting Group Strategies:

- C6 Carbonyl Protection: Protect as tert-butyldimethylsilyl (TBS) enol ether using TBSCl/imidazole in DMF [1].

- N-oxide Protection: Temporary reduction to hypoxanthine using sodium dithionite enables functionalization at other positions [1].

Experimental Workflow

The following diagram summarizes the complete experimental workflow for the synthesis and purification of this compound:

Conclusion

These application notes provide comprehensive protocols for the synthesis, purification, and characterization of this compound. The optimized procedures emphasize temperature control during oxidation and careful crystallization to obtain high-quality material suitable for research applications. The compound's unique biological activity as a fish alarm pheromone component and its versatile chemistry for derivative synthesis make it a valuable target for chemical and pharmaceutical research. By following these detailed protocols, researchers can reliably produce and characterize this specialized purine derivative for various applications in chemical ecology and medicinal chemistry.

References

6-hydroxy-9H-purine 3-N-oxide in medicinal chemistry research

Introduction to 6-Hydroxy-9H-purine 3-N-Oxide

This compound, also known as hypoxanthine 3-N-oxide, is a purine derivative with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol [1] [2]. Its core structure consists of the classic purine bicycle, modified with an oxo group at position 6 and an N-oxide functionalization at the nitrogen in position 3 [1].

This compound is of significant interest because it is a major component of "Schreckstoff" (meaning "alarm substance" in German), an alarm pheromone found in fish [1]. When a fish is injured, this compound is released into the water and triggers innate fear and escape responses in other fish, thereby serving a crucial ecological role in survival [1].

From a medicinal chemistry perspective, the N-oxide group is a key functional moiety. This polar group can be critical for the biomedical applications of molecules, for instance by increasing water solubility or decreasing membrane permeability [3]. Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, making them suitable for application as hypoxia-activated prodrugs, which are selectively activated in low-oxygen environments like tumor tissues [3].

Key Research Applications and Biological Significance

The primary research interest in this compound stems from its intrinsic biological roles and the chemical properties conferred by its structure.

- Role in Purinergic Signaling and Inflammation: The purinergic system, which uses extracellular nucleotides and nucleosides as signaling molecules, is a major regulatory system in the body and a recognized pharmacological target for managing immune-mediated inflammatory diseases (IMIDs) [4]. As a purine metabolite, this compound is part of this complex signaling network. The N-oxide functional group can fundamentally alter a molecule's interaction with biological targets, such as enzymes and receptors, within this system [3].

- Mechanism as an Alarm Pheromone: The biological activity of this compound as an alarm signal is mediated through the olfactory system. It is detected by specific olfactory receptors in fish, such as the OR-274 receptor protein [2]. This binding initiates a signal transduction cascade that ultimately results in a behavioral escape response, highlighting its potent bioactivity [2].

- Utility of the N-Oxide Functional Group: The incorporation of an N-oxide group is a common strategy in medicinal chemistry to modulate a drug's properties [3]. This highly polar group can:

- Enhance aqueous solubility of otherwise poorly soluble lead compounds.

- Reduce undesired membrane permeability and central nervous system (CNS) penetration, which can minimize side effects.

- Serve as a prodrug strategy, particularly for targeting hypoxic tumor microenvironments where the N-oxide can be reduced to its active parent amine [3].

Synthesis and Analytical Data

The synthesis of this compound typically involves direct oxidation of a purine precursor. The following table compares key synthetic methods:

Table 1: Comparison of Synthetic Methods for this compound

| Method | Precursors/Reagents | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Hypoxanthine Oxidation [1] | Hypoxanthine, Hydrogen peroxide (H₂O₂), Glacial acetic acid | Acidic conditions, temperature control | 60-75% (after crystallization) | Simple, scalable protocol |

| Photochemical Cyclization [1] | 2,3-Diaminomaleonitrile (DAMN), Trimethyl orthoacetate | UV light (290-315 nm), reflux | 45-60% | Enables early structural diversification |

| Catalytic Oxidation [1] | Hypoxanthine, H₂O₂, Molybdenum oxide (MoO₃) catalyst | 60°C | 70-85% | Enhanced regioselectivity, "greener" process |

The experimental workflow for the synthesis involves several key steps, from preparation to purification and confirmation:

The following table summarizes key physicochemical and analytical data for the compound:

Table 2: Physicochemical and Analytical Data of this compound

| Parameter | Value / Description | Method / Note |

|---|---|---|

| CAS Number | 55402-91-0 (also reported under 19765-65-2) [5] [2] | - |

| Molecular Formula | C₅H₄N₄O₂ [5] [1] [2] | - |

| Molecular Weight | 152.11 g/mol [5] [1] [2] | - |

| IUPAC Name | 3-hydroxy-7H-purin-6-one [2] | - |

| SMILES | C1=NC2=C(N1)C(=O)N=CN2O [2] |

Canonical |

| InChI Key | RVVZOZMPKROZAR-UHFFFAOYSA-N [2] | - |

| Purity | Available at 95% [6] | From commercial suppliers |

| Storage | Requires cold-chain transportation [5] | - |

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound via the oxidation of hypoxanthine, adapted from research data [1].

- Objective: To synthesize this compound from hypoxanthine using hydrogen peroxide in glacial acetic acid.

- Principle: The electron-rich nitrogen at position 3 of the purine ring is selectively oxidized by a peracid, which is generated in situ from hydrogen peroxide and acetic acid.

Materials:

- Precursor: Hypoxanthine (commercially available)

- Reagents: 30% Hydrogen peroxide (H₂O₂), Glacial acetic acid (AcOH)

- Equipment: Round-bottom flask, magnetic stirrer, ice bath, thermometer, dropping funnel, inert gas source (N₂ or Ar), filtration setup, rotary evaporator

Procedure:

- Reaction Setup: Charge a dry round-bottom flask with hypoxanthine (e.g., 1.0 g, ~7.3 mmol) and glacial acetic acid (15 mL). Equip the flask with a magnetic stir bar and purge the system with an inert gas (N₂ or Ar) to create an oxygen-free atmosphere.

- Cooling: Immerse the reaction flask in an ice bath and stir the suspension, allowing the temperature to stabilize between 0-5°C.

- Oxidation: Using a dropping funnel, slowly add 30% w/w aqueous hydrogen peroxide (a calculated excess, e.g., 2.2 mL, ~21.9 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This is an exothermic reaction. Maintain the internal temperature below 10°C.

- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or HPLC until the hypoxanthine starting material is consumed (typically several hours).

- Work-up: Once the reaction is complete, carefully remove the reaction mixture from the ice bath and allow it to warm to room temperature. The product can be isolated by concentrating the mixture under reduced pressure or by inducing crystallization. The crude product may be obtained as a solid.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white to off-white crystalline solid.

- Characterization: Confirm the identity and purity of the product using analytical techniques:

- ¹H NMR Spectroscopy: Verify the unique proton pattern of the purine N-oxide.

- Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]⁺ at m/z 153.11.

- HPLC: Determine the chemical purity (≥95%).

Safety and Handling Information

When working with this compound and related chemicals, adhere to standard laboratory safety practices:

- General Handling: Although a specific hazard classification is not fully harmonized, always handle the compound with care [5]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.

- Reactant Safety: Hydrogen peroxide at 30% concentration is a strong oxidizing agent and can cause severe skin burns and eye damage. Glacial acetic acid is corrosive and has a pungent odor; handle it in a fume hood.

- Stability and Storage: The compound is reported to be stable under normal conditions but may be sensitive to strong oxidizing agents [1] [2]. It is offered by suppliers with cold-chain transportation requirements, suggesting that refrigerated or frozen storage is recommended for long-term stability [5].

Future Research Directions

The unique structure and biological activity of this compound open several avenues for future research:

- Exploration of Purinergic Signaling Modulation: Further investigation into its precise interactions with purinergic receptors (P2X, P2Y) and enzymes (like CD39/CD73) could reveal novel mechanisms for modulating inflammation and immune responses [4].

- Development as a Hypoxia-Activated Prodrug Scaffold: The N-oxide moiety could be exploited to design new anticancer prodrugs. Conjugating the N-oxide to known cytotoxic agents or developing derivatives that are reduced specifically in hypoxic environments is a promising strategy [3].

- Structure-Activity Relationship (SAR) Studies: Systematic chemical modification of the purine core—such as at the C2, C8, and N9 positions—can help identify key structural features responsible for its biological activity and optimize its properties for specific therapeutic applications [1].

- Ecological and Behavioral Studies: Its role as an alarm pheromone can be further elucidated by studying its receptor binding affinity and the downstream neural signaling pathways it activates in various aquatic species [2].

References

- 1. Buy this compound (EVT-3158967) [evitachem.com]

- 2. Buy this compound | 19765-65-2 [smolecule.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities [pmc.ncbi.nlm.nih.gov]

- 4. The Purinergic System as a Pharmacological Target for the ... [pmc.ncbi.nlm.nih.gov]

- 5. 55402-91-0|this compound [bldpharm.com]

- 6. This compound 95% | CAS [achemblock.com]

6-selenopurine 3-oxide preparation

Foundational Synthetic Methods

The synthesis of 6-selenopurine derivatives has been established for decades, primarily through nucleophilic substitution reactions. The table below summarizes two key historical approaches relevant to forming the 6-selenopurine core structure.

| Method | Key Reagent/Intermediate | Reported Yield | Conditions & Notes |

|---|---|---|---|

| Sodium Hydrogen Selenide Route [1] | 6-Chloropurine + Sodium Hydrogen Selenide (NaHSe) | Not specified | Mild conditions; suitable for introducing radioactive selenium [1] |

| Selenourea Route [1] | 6-Chloropurine + Selenourea | Up to 92% | Efficient, classical approach; selenourea is a versatile reagent for creating selenopurines and their nucleosides under mild conditions [2] [1] |

A more modern strategy involves Nucleophilic Aromatic Substitution (SNAr) using diselenides. This method can employ various reducing agents to generate the active selenol nucleophile in situ from diselenides [1].

Suggested Experimental Workflow

Based on the general principles of selenopurine chemistry, the following workflow outlines a logical approach to target 6-selenopurine 3-oxide. This involves first synthesizing the 6-selenopurine precursor, followed by a selective oxidation step.

Research Gaps and Future Directions

The search results highlight a clear gap in the literature concerning the specific preparation of 6-selenopurine 3-oxide. None of the sources detail a protocol for the critical oxidation step. Future research should focus on:

- Oxidant Screening: Systematically evaluating different oxidizing agents (e.g., meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide, peracids) to achieve selective oxidation at the 3-position without over-oxidation or decomposition [3].

- Condition Optimization: Fine-tuning reaction parameters such as temperature, solvent, and stoichiometry for the oxidation step.

- Stability Studies: Investigating the stability of the resulting 3-oxide compound under various storage and handling conditions, as selenium-containing compounds can be susceptible to further oxidation or degradation.

References

Application Note: Analytical Profiling of 6-Mercaptopurine and its Oxidative Metabolites

Introduction

6-Mercaptopurine (6-MP) is a purine antimetabolite crucial for treating acute lymphoblastic leukemia (ALL) and autoimmune diseases. [1] Its efficacy and toxicity are governed by a complex metabolic pathway, which includes oxidation to several metabolites. While the synthesis of 6-mercaptopurine 3-oxide is not described in the available literature, understanding the established oxidative metabolism and analytical methods is a vital prerequisite for any novel derivative synthesis and characterization. This application note provides researchers with detailed protocols for the simultaneous determination of 6-MP and its known oxidative metabolites, which can be adapted for the analysis of new synthetic analogues.

Metabolic Pathways and Known Oxidized Derivatives

6-MP undergoes extensive metabolism via multiple enzymatic pathways. The catabolic route involves oxidation to inactive metabolites, primarily by the enzymes xanthine oxidase (XO) and aldehyde oxidase (AOX). [2] [3] [4]

The following diagram illustrates the primary oxidative catabolic pathway of 6-MP, which produces its key metabolites. Note that 6-mercaptopurine 3-oxide is not among these characterized metabolites, and its position in this pathway is currently unknown.

Pathway Title: Oxidative Catabolism of 6-Mercaptopurine

Recent research underscores the significant role of AOX in 6-MP metabolism. A 2025 study demonstrated that several drugs, including amitriptyline, chlorpromazine, and clozapine, act as AOX inhibitors, reducing the conversion of 6-MP to 6-thioxanthine (6TX) by 60-70% in human liver cytosol. Combining these with the XO inhibitor febuxostat resulted in even greater inhibition. [3] This highlights the potential for drug-drug interactions that can alter 6-MP's metabolic profile.

Analytical Protocols for Metabolite Separation and Quantification

Accurate quantification of 6-MP and its metabolites in biological matrices is essential for pharmacokinetic studies. Below are two robust methodological approaches.

Chemometric UV-Spectrophotometric Method

This method allows for the simultaneous determination of multiple analytes without physical separation, using multivariate calibration. [2]

- Principle: Resolving overlapped UV spectra of 6-MP, 8OH6MP, 6TX, and 6TUA using Partial Least Squares (PLS-1) and Principal Component Regression (PCR) algorithms.

- Sample Preparation:

- Prepare stock solutions (5 × 10⁻³ mol/L) of each analyte in 0.1 mol/L NaOH.

- Dilute with Sorenson’s phosphate buffer (pH 7.0) containing 0.001 mol/L EDTA to create working solutions.

- For spiked human plasma, use trichloroacetic acid (TCA) for protein precipitation before analysis.

- Instrumentation:

- UV-Vis Spectrophotometer (e.g., Shimadzu 2550).

- Software: MATLAB or equivalent with custom MULTIVAR program for PLS-1 and PCR processing.

- Procedure:

- Record UV spectra of calibration mixtures and samples over an appropriate wavelength range.

- Develop PLS-1 and PCR models using the calibration set.

- Validate the models and apply them to predict concentrations in unknown samples.

- Analytical Figures of Merit: The following table summarizes the performance metrics for this method: [2]

Table 1: Analytical Performance of Chemometric UV-Spectrophotometry

| Analyte | Dynamic Linear Range (µmol/L) | Recovery (%) (PLS-1) | Recovery (%) (PCR) | LOD (µmol/L) (PLS-1) |

|---|---|---|---|---|

| 6MP | 0.4 - 100.0 | 94.5 - 97.5 | 96.7 - 101.3 | 0.734 |

| 8OH6MP | 0.4 - 100.0 | 96.6 - 103.3 | 96.2 - 98.8 | 0.439 |

| 6TX | 0.4 - 100.0 | 95.1 - 96.9 | 95.8 - 103.3 | 0.797 |

| 6TUA | 0.4 - 100.0 | 93.4 - 95.8 | 94.3 - 106.1 | 0.482 |

High-Performance Liquid Chromatography (HPLC) Method

HPLC serves as a validation method for the chemometric approach and provides a direct separation-based quantification. [2]

- Principle: Reverse-phase chromatographic separation followed by UV detection.

- Instrumentation:

- HPLC system (e.g., Waters 515 pump, 717 plus Autosampler, 2487 Dual λ Absorbance Detector).

- Column: C18 reverse-phase column.

- Mobile Phase: A mixture of aqueous buffer and acetonitrile is typically used. The exact gradient must be optimized for the specific column and analytes.

- Detection: UV detection at multiple wavelengths (e.g., 325 nm for 6MP, 342 nm for 6TX, 255 nm for 8OH6MP, 349 nm for 6TUA). [2]

- Procedure:

- Inject calibration standards and samples.

- Identify analytes based on retention times.

- Quantify using peak areas against the calibration curve.

Advanced Detection and Formulation Strategies

Beyond standard analysis, recent advancements focus on novel detection systems and targeted drug delivery.

Smartphone-Assisted Colorimetric Detection

A novel biosensing platform utilizes the enhanced oxidase-like activity of β-cyclodextrin modified MnO₂ nanosheets (β-CD@MnO₂ NNS). [5]

- Principle: β-CD@MnO₂ NNS catalyzes the oxidation of the chromogenic substrate TMB (3,3',5,5'-tetramethylbenzidine) to a blue product (oxTMB). 6-MP inhibits this reaction by decomposing the nanosheets to Mn²⁺, causing a visible color change.

- Workflow:

- Synthesize β-CD@MnO₂ NNS via a simple hydrothermal method.

- Incate the nanosheets with TMB and the sample containing 6-MP.

- Capture the solution color image with a smartphone.

- Analyze RGB values to quantify 6-MP concentration.

Nanoparticle-Based Drug Delivery Formulation

To mitigate side effects and improve therapeutic efficacy, a controlled-release formulation of 6-MP using superparamagnetic iron oxide nanoparticles (Fe₃O₄) has been developed. [6]

- Synthesis Protocol:

- Prepare Magnetite Core: Co-precipitate FeCl₂ and FeCl₃ in ammonia solution under ultrasonic irradiation for 1 hour.

- Coat with Chitosan: Disperse the nanoparticles in deionized water and mix with 1% chitosan solution for 24 hours.

- Load 6-MP: Add a 2% 6-MP solution (in hot ethanol or DMSO) to the magnetite-chitosan suspension and stir for 24 hours.

- Collect Product: Separate the nanocomposite (FCMP) using a magnet, wash, and dry.

- Drug Release Profile: The release is sustained and pH-dependent, reaching ~97.7% at pH 4.8 and ~55.4% at pH 7.4 over extended periods, demonstrating potential for targeted therapy. [6]

Key Pharmacological and Handling Considerations

For researchers working with 6-MP and its derivatives, critical safety and pharmacological data are summarized below.

Table 2: Key Pharmacological and Handling Data for 6-Mercaptopurine

| Parameter | Details |

|---|---|

| Clinical Uses | Acute lymphocytic leukemia (ALL), Crohn's disease, ulcerative colitis. [1] |

| Common Side Effects | Myelosuppression, hepatotoxicity, nausea, vomiting, rash. [1] [7] |

| Critical Warning | Myelosuppression is dose-related; requires frequent blood count monitoring. [7] |

| Elimination Half-life | 60 to 120 minutes (longer for active metabolites). [1] |

| Key Drug Interaction | Allopurinol (a XO inhibitor) increases 6-MP toxicity; reduce 6-MP dose to 1/3 or 1/4. [1] [7] |

| Pharmacogenetics | Test for TPMT and NUDT15 deficiency before administration; homozygous deficiency may require 10% or less of standard dose. [7] |

| Handling | Classified as a hazardous drug; follow special handling and disposal procedures. [7] |

Conclusion and Research Outlook

While the synthesis protocol for 6-mercaptopurine 3-oxide remains unidentified in the current literature, the established analytical and pharmacological framework for 6-MP provides a solid foundation for future research. The methods detailed here—from advanced chemometric analysis and HPLC validation to novel colorimetric sensors and nanoparticle formulations—are directly applicable to the characterization and development of new purine-based compounds. Future work should focus on elucidating the specific synthetic route for 6-mercaptopurine 3-oxide and determining its biological activity and position within the well-characterized metabolic pathway of its parent drug.

References

- 1. - Wikipedia Mercaptopurine [en.wikipedia.org]

- 2. Simultaneous Determination of 6-Mercaptopurine and its ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6 ... [pubmed.ncbi.nlm.nih.gov]

- 4. 6 Thiouric Acid - an overview [sciencedirect.com]

- 5. A convenient smartphone-assisted colorimetric for 6- ... [sciencedirect.com]

- 6. Preparation and characterization of 6-mercaptopurine ... [pmc.ncbi.nlm.nih.gov]

- 7. Mercaptopurine: Package Insert / Prescribing Information [drugs.com]

Application Note: HPLC Analysis of Purine N-Oxides

This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of purine N-oxides. These compounds are of significant interest in studying nitro-oxidative stress on DNA, where they appear as specific chemical modifications of nucleobases, impacting DNA integrity and stability [1]. The method below is adapted from proven techniques for analyzing purines and structurally challenging N-oxides [2] [3].

Detailed Experimental Protocol

Sample Preparation

- Biological Samples (e.g., Plasma): Precipitate proteins by mixing 100 µL of plasma with 300 µL of ice-cold methanol or acetonitrile. Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 98-99% aqueous buffer) prior to injection [3].

- Synthetic Reaction Mixtures: Dilute the mixture with the initial mobile phase to a concentration suitable for detection. Filter through a 0.22 µm syringe filter to remove particulates [4].

Instrumentation and Chromatographic Conditions

The following table summarizes the core parameters for the HPLC method. You can use a standard HPLC system equipped with either a UV/VIS detector or, for enhanced sensitivity for certain purines, a fluorescence detector [3].

| Parameter | Recommended Setup |

|---|---|

| Column | Waters XBridge BEH C18 (e.g., 4.6 x 150 mm, 5 µm) [2] |

| Mobile Phase A | Aqueous buffer (e.g., 10-50 mM Ammonium Acetate or Formate, pH adjusted to 8-10 with Ammonium Hydroxide) [2] |

| Mobile Phase B | Acetonitrile or Methanol (with 0.1% buffer) [2] [3] |

| Elution Mode | Gradient Elution |

| Gradient Program | Start at 1% B; ramp to 30% B over 15-20 minutes [2]. |

| Flow Rate | 0.75 - 1.5 mL/min [2] |

| Column Temperature | 30-40°C |

| Injection Volume | 5-20 µL |

| Detection (UV) | 260 nm [3] |

| Detection (FLR) | Excitation: 260 nm, Emission: 375 nm (for guanine derivatives) [3] |

Method Optimization Notes

- Retention Challenge: Purine N-oxides are highly polar and may elute near the solvent front under standard reversed-phase conditions. The key to achieving retention is using a high-pH mobile phase (above 8) and a very low initial percentage of organic modifier (e.g., 1% B) [2].

- Alternative Columns: If retention remains poor, consider a porous graphitic carbon (PGC) column (e.g., Thermo Hypercarb), which can strongly retain polar compounds[CITATION:2]. While HILIC is an option for polar compounds, it may produce poor peak shapes for some N-oxides [2].

The entire workflow for the analysis is summarized in the following diagram:

Quantitative Analysis

- Prepare a series of standard solutions of the target purine N-oxides at known concentrations.

- Inject each standard and plot the peak area versus concentration to create a calibration curve.

- Use this curve to quantify the amounts of purine N-oxides in unknown samples.

Key Considerations for Researchers

- Detection Sensitivity: Fluorescence detection can offer a significant advantage for specific purines like guanine, improving sensitivity by about 10-fold compared to UV detection and reducing background noise from complex matrices like plasma [3].

- Analytical Scope: This reversed-phase HPLC approach can be adapted for the analysis of various purine bases, pyrimidines, and their nucleosides, making it a versatile tool for studying purine metabolism [5] [6] [7].

- Handling Challenges: Be prepared for potential method optimization. The analysis of highly polar N-oxides can be non-trivial, and achieving good retention and peak shape might require testing different columns (C18 vs. PGC) and fine-tuning the buffer pH and gradient [2].

References

- 1. Purine, nucleoside, and DNA nitration by peroxynitrite [sciencedirect.com]

- 2. Retention of Pyridine N-Oxides on HPLC [chromforum.org]

- 3. of a new Development using fluorescence detection... HPLC method [pubmed.ncbi.nlm.nih.gov]

- 4. Direct and efficient synthesis of nucleosides through the ortho ... [pmc.ncbi.nlm.nih.gov]

- 5. A RP - HPLC Method for the Measurement of Guanine, Other Purine ... [link.springer.com]

- 6. (PDF) Determination of bases and nucleosides by conventional... purine [academia.edu]

- 7. Experience with a simple high-performance liquid ... [pubmed.ncbi.nlm.nih.gov]

improving yield of 6-hydroxy-9H-purine 3-N-oxide synthesis

Understanding Your Compound

6-Hydroxy-9H-purine 3-N-oxide is a purine derivative. Its molecular formula is C5H4N4O2, with a molecular weight of 152.11 g/mol [1]. The IUPAC name is 3-hydroxy-7H-purin-6-one, and it is also known as Hypoxanthine 3-N-oxide [1].

The compound's reactivity is defined by key functional groups that enable specific transformations [1]:

- Hydroxyl Group at C6: Can be oxidized to form ketones or aldehydes.

- N-Oxide Group at N3: Alters electron distribution, making ring nitrogen atoms susceptible to nucleophilic substitution for further derivatization.

- Purine Ring System: Can undergo dehydration reactions under certain conditions to form more complex structures.

Synthesis Optimization & Troubleshooting

This section provides a targeted FAQ for improving synthesis yield, from initial setup to final purification.

Synthesis Optimization Workflow

The diagram below outlines a systematic approach to optimizing your synthesis, from reaction setup to final product isolation.

Frequently Asked Questions

Q1: How can I improve the yield and purity of my initial synthetic intermediate? The yield and color of key intermediates are highly sensitive to temperature [2].

- Problem: Low yield and dark-colored impurities in intermediate synthesis.

- Solution: Precisely control reaction temperature. One study found that reducing temperature from 35°C to 15°C resulted in a higher yield and a lighter-colored product, indicating fewer impurities [2]. Ensure consistent cooling with a calibrated bath or cryostat.

Q2: What is the best method for purifying the final product? Conventional HPLC with standard steel columns can cause analyte loss for metal-sensitive compounds [3].

- Problem: Poor recovery of final product during HPLC purification.

- Solution: Use HPLC columns with inert (biocompatible) hardware. These columns prevent adsorption of sensitive compounds onto metal surfaces, enhancing peak shape and analyte recovery [3]. The table below summarizes recommended columns for purifying metal-sensitive compounds.

| Column Name | Stationary Phase | Key Feature | Benefit for Purification |

|---|---|---|---|

| Halo Inert [3] | Fused-core silica | Passivated, metal-free hardware | Enhanced peak shape & recovery for phosphorylated/metal-sensitive compounds |

| Evosphere Max [3] | Monodisperse porous silica | Inert hardware | Improved peptide recovery and sensitivity |

| Raptor Inert HPLC Columns [3] | Superficially porous silica (1.8 µm, 2.7 µm) | Inert hardware (HILIC-Si, FluoroPhenyl phases) | Improved chromatographic response for metal-sensitive polar compounds |

Q3: My synthesis yield is inconsistent between batches. How can I stabilize it? Inconsistent yields often stem from undetected process deviations [4].

- Problem: Batch-to-batch yield variability.

- Solution: Implement Process Analytical Technology (PAT). One pharmaceutical company used multivariate data analysis (MVDA) to model high-performing "golden batch" trajectories, enabling real-time deviation alerts. This allowed scientists to intervene mid-process, reducing batch yield variability and increasing individual batch yields by up to 20% [4].

Troubleshooting Logic Guide

Use this decision tree to systematically diagnose and resolve low-yield issues.

References

purification challenges for 6-hydroxy-9H-purine 3-N-oxide

Chemical Profile of 6-Hydroxy-9H-purine 3-N-oxide

The table below summarizes the basic identifying information for your compound of interest [1] [2].

| Property | Description |

|---|---|

| CAS Number | 19765-65-2 (also reported as 55402-91-0) [1] [2]. |

| IUPAC Name | 3-hydroxy-7H-purin-6-one [2]. |

| Molecular Formula | C5H4N4O2 [1] [2]. |

| Molecular Weight | 152.11 g/mol [1] [2]. |

| SMILES | C1=NC2=C(N1)C(=O)N=CN2O [2]. |

| Synonyms | Hypoxanthine 3-N-oxide; 3-hydroxy-7H-purin-6-one; Schreckstoff [2]. |

| XLogP3 | -0.8 (indicates high hydrophilicity) [2]. |

Purification Troubleshooting Guide

The following guide addresses common challenges that may arise during the purification of this compound, based on its known chemical properties and general purification best practices.

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Recovery Yield | Compound degradation due to improper pH or oxidation [3]. | Work in a controlled, inert atmosphere (e.g., nitrogen or argon) and include reducing agents in buffers [3]. |

| Low Purity / Contamination | Incomplete reaction precursors or co-elution of structurally similar impurities. | Optimize gradient elution with mobile phase modifiers; consider a second orthogonal purification step (e.g., size-exclusion after HPLC) [4]. |

| Compound Decomposition | Instability under acidic/basic conditions or during solvent evaporation [2]. | Avoid pH extremes; use gentle, low-temperature evaporation methods (e.g., lyophilization) for final product [3]. |

Frequently Asked Questions (FAQs)

What are the key chemical properties to consider when handling this compound? The molecule contains a hydroxyl group and an N-oxide functional group, making it polar and hydrophilic, as indicated by its negative XLogP3 value [2]. It can undergo typical purine derivative reactions, including oxidation, nucleophilic substitution, and dehydration [2].

What is a recommended analytical method for quantifying this purine? While not tested on this specific compound, a robust High-Performance Liquid Chromatography (HPLC) method for purine analysis can be adapted [5]. The method from the literature uses a C18 column with a gradient elution of two mobile phases, achieving excellent resolution for adenine, guanine, and their metabolites (xanthine and hypoxanthine) [5]. This protocol can serve as a starting point for developing an analytical method for this compound.

How can I maintain the stability of my purified compound? It is crucial to avoid harsh environmental conditions. Store the purified compound at low temperatures (e.g., -20°C or -80°C) in a controlled, anhydrous environment. Protect it from light and air to prevent oxidation and photodegradation [3].

Experimental Workflow for Purification

The general workflow below outlines key steps for purifying this compound. You can adapt the specific techniques based on your lab's capabilities.

Seeking Further Information

The information available on the specific purification of this compound is limited. For more in-depth guidance, I suggest:

- Consulting Specialized Suppliers: Reach out to the technical support teams of chemical suppliers like BOC Sciences or Smolecule [1] [2]. They may have unpublished data or practical experience with this compound.

- Searching Broader Literature: Look for purification methods used for structurally similar compounds, such as hypoxanthine, xanthine, or other N-oxide-containing molecules.

References

- 1. CAS 55402-91-0 this compound [bocsci.com]

- 2. Buy this compound | 19765-65-2 [smolecule.com]

- 3. Protein Purificaiton Troubleshooting & Best Practices [bostonind.com]

- 4. Protein Purification Support—Troubleshooting [thermofisher.com]

- 5. A new high-performance liquid chromatography purine ... [pubmed.ncbi.nlm.nih.gov]

handling and storage of 6-hydroxy-9H-purine 3-N-oxide

Handling & Storage FAQ

Here are answers to common questions about handling and storing 6-Hydroxy-9H-purine 3-N-oxide.

Q1: What are the basic physical properties of this compound? The compound has a molecular weight of 152.11 g/mol and the molecular formula is C5H4N4O2 [1] [2] [3]. Specific physical data for this exact compound (like melting point) is not fully available in the searched literature.